molecular formula C21H20O10 B124050 Kaempferol-7-rhamnoside CAS No. 20196-89-8

Kaempferol-7-rhamnoside

Cat. No. B124050
CAS RN: 20196-89-8
M. Wt: 432.4 g/mol
InChI Key: HQNOUCSPWAGQND-GKLNBGJFSA-N
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Description

Kaempferol-7-rhamnoside is a type of flavonoid, a class of compounds with various pharmacological effects. It is a glycoside derivative of kaempferol, where a rhamnose sugar is attached to the seventh carbon of the kaempferol structure. This compound has been studied for its biological activities, including depigmenting, anti-inflammatory, and antiatherogenic effects . It is found in various plants and has been isolated from different sources such as kenaf leaves and oriental herbs .

Synthesis Analysis

The synthesis of kaempferol-7-rhamnoside is not directly described in the provided papers. However, it is typically isolated from plant sources through various extraction and purification techniques, such as far-infrared (FIR) irradiation, column chromatography, and high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Kaempferol-7-rhamnoside's structure is characterized by the presence of a rhamnose moiety attached to the kaempferol aglycone. The molecular structure influences its biological activity, as seen in the study where the 3-hydroxyl group of kaempferol was identified as an important pharmacophore, and the addition of rhamnose moieties was found to affect the biological activity negatively .

Chemical Reactions Analysis

The chemical reactions involving kaempferol-7-rhamnoside are not extensively discussed in the provided papers. However, its ability to scavenge DPPH radicals indicates that it can participate in antioxidant reactions . Additionally, its interaction with proteins such as PD-1/PD-L1 suggests that it can engage in protein-ligand binding reactions, which may be relevant in its potential therapeutic applications .

Physical and Chemical Properties Analysis

Kaempferol-7-rhamnoside's physical and chemical properties, such as solubility, melting point, and specific rotation, are not detailed in the provided papers. However, its antioxidant properties are highlighted, with studies showing its ability to scavenge free radicals and protect LDL from oxidation . Its fluorescence properties have also been studied, with kaempferol derivatives exhibiting green fluorescence in alkaline conditions .

Relevant Case Studies

Several studies have demonstrated the potential health benefits of kaempferol-7-rhamnoside. For instance, it has been shown to inhibit the depigmentation process and reduce nitric oxide production, which may be beneficial in treating inflammatory conditions . In the context of atherosclerosis, kaempferol-7-rhamnoside has been found to prevent the disease by suppressing macrophage uptake of oxidized LDL . Additionally, it has been reported to inhibit the PD-1/PD-L1 interaction, which is a promising target in cancer immunotherapy .

Scientific Research Applications

Anticancer Potential

Kaempferol-3-O-rhamnoside, closely related to Kaempferol-7-rhamnoside, has shown promise in anticancer research. Studies have revealed its ability to inhibit cell proliferation in a dose-dependent manner and induce apoptosis through the activation of the caspase signaling cascade, which involves caspase-9, caspase-3, and PARP. These findings suggest potential applications in breast cancer therapeutics and further exploration in this domain is warranted (Diantini et al., 2012). A similar study found that kaempferol-3-O-rhamnoside inhibited the proliferation of LNCaP prostate cancer cell lines by upregulating proteins involved in the caspase cascade pathway, indicating potential applications in prostate cancer treatment (Halimah et al., 2015).

Antioxidant and Anti-inflammatory Properties

Kaempferol and its glycosides, including kaempferol-3-O-rhamnoside and kaempferol-7-O-rhamnoside, have been studied for their multiple bioactivities, such as antitumor, antioxidant, and anti-inflammatory effects. Notably, kaempferol showed significant antiproliferative effects on various cancer cell lines, inhibited AKT phosphorylation, and activated caspases in HepG2 cells. Moreover, it demonstrated increased DPPH and ABTS radical scavenging activity and inhibited T cell proliferation and NO or ROS production in LPS-induced macrophage cells, showcasing its antioxidant and anti-inflammatory activities (Wang et al., 2018).

Skin Health and Anti-Microbial Effects

Kaempferol and its rhamnosides, isolated from Hibiscus cannabinus L., have been investigated for their anti-wrinkle and anti-microbial effects. In vitro studies demonstrated their ability to inhibit MMP-1 expression and promote cell proliferation, indicating potential applications in anti-aging skincare products. Furthermore, they exhibited antimicrobial activities against various microbes, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger, highlighting their potential in developing anti-microbial agents (Lee et al., 2012).

Immune System Modulation

Kaempferol and its glycoside, Kaempferol 7-O-rhamnoside, have been shown to inhibit PD-1/PD-L1 interaction, a critical pathway in immune response modulation. In vitro assays demonstrated their ability to significantly inhibit PD-1/PD-L1 interaction, suggesting potential applications in immune therapy and as a basis for developing small molecule inhibitors for PD-1/PD-L1 blockade (Kim et al., 2020).

Safety And Hazards

While specific safety and hazards information for Kaempferol-7-rhamnoside is not available, general precautions for similar compounds include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOUCSPWAGQND-GKLNBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174034
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol-7-rhamnoside

CAS RN

20196-89-8
Record name Kaempferol-7-O-α-L-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20196-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL-7-RHAMNOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
II Samokish, AL Shinkarenko - Chemistry of Natural Compounds, 1969 - Springer
On acid hydrolysis, the yield of aglycone was 63 70, which indicates that the substance is a monoglycoside. The aglycone, CtsH1oO6, had mp 325-328 C (from ethanol); UV spectrum: …
Number of citations: 3 link.springer.com
S Özden, N Dürüst, K Toki, N Saito, T Honda - Phytochemistry, 1998 - Elsevier
… The partial hydrolysis of 1 gave kaempferol 7-rhamnoside and 3-glucoside. These products were … Compound 4 was similarly identified as kaempferol 7-rhamnoside and the structure …
Number of citations: 50 www.sciencedirect.com
M Sharaf, MA El-Ansari, NAM Saleh - Biochemical Systematics and …, 1997 - Elsevier
… Thirteen flavonoid glycosides were isolated and identified as kaempferol 7-rhamnoside, kaempferol 3-rutinoside, kaempferol 3,7-dirhamnoside, kaempferol 3-glucoside-7-rhamnoside, …
Number of citations: 149 www.sciencedirect.com
D Da Silva, LM Casanova, MC Marcondes… - IUBMB …, 2014 - Wiley Online Library
… Then, the monoglycosides kaempferol 7-rhamnoside (5) and kaempferol 3-rhamnoside (6) were assayed to establish their structure/activity relationship. The effect of 1 on PFK was …
Number of citations: 40 iubmb.onlinelibrary.wiley.com
JM Calderon-Montano, E Burgos-Morón… - Mini reviews in …, 2011 - ingentaconnect.com
Epidemiological studies have revealed that a diet rich in plant-derived foods has a protective effect on human health. Identifying bioactive dietary constituents is an active area of …
Number of citations: 416 www.ingentaconnect.com
KR Markham, ØM Andersen - Phytochemistry, 1990 - Elsevier
The first complete flavonoid survey of a species of the fern subfamily Platycerioideae is reported. Pyrrosia serpens accumulates predominantly naringenin and eriodictyol 7-…
Number of citations: 20 www.sciencedirect.com
L Qin, L Ming, TJ Mabry, RA Dixon - Phytochemistry, 1994 - Elsevier
A new flavonol tetraglycoside, together with two known flavonol glycosides, kaempferol 7-rhamnoside and kaempferol 3-rhamnosyl(1→6) galactoside-7-rhamnoside, were isolated from …
Number of citations: 50 www.sciencedirect.com
WT Kasem, S Fatahy - Current Botany, 2016 - pdfs.semanticscholar.org
… Kaempferol 7-rhamnoside evaluated in all species except C.brachycarpa, also kaempferol 3,7-dirhamnoside found only in C. viscosa. In the same sense, kaempferol 3-rhamnoside-7-…
Number of citations: 7 pdfs.semanticscholar.org
VA Makarov, AL Shinkarenko, VI Litvinenko… - Chemistry of Natural …, 1969 - Springer
Conclusions 1. Two glycosides (1A and1B) have been isolated from blackthorn leaves gathered in the spring. 2. A chemical investigation of the glycosides has been carried out, and it …
Number of citations: 3 link.springer.com
FE King, RM Acheson - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… One of these, robinin, is of interest in that on enzymic hydrolysis (Zemplen and Bognar, Bey., 1941, 74, 1783), kaempferol-7-rhamnoside is obtained, apparently the only kaempferol …
Number of citations: 30 pubs.rsc.org

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